molecular formula C21H21N3O4S2 B3206451 N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 1040669-17-7

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B3206451
CAS No.: 1040669-17-7
M. Wt: 443.5 g/mol
InChI Key: DFUATRYDUSETIH-UHFFFAOYSA-N
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Description

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that incorporates several functional groups, including an indole, thiazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring and subsequent sulfonamide formation. Common reagents used in these steps include indole, thiazole precursors, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole core structure.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain the thiazole ring.

    Sulfonamide Derivatives: Sulfamethoxazole and celecoxib are examples of sulfonamide-containing drugs.

Uniqueness

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is unique due to its combination of indole, thiazole, and sulfonamide moieties, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-28-17-7-9-18(10-8-17)30(26,27)23-21-22-16(14-29-21)6-11-20(25)24-13-12-15-4-2-3-5-19(15)24/h2-5,7-10,14H,6,11-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUATRYDUSETIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
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N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
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N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
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N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
Reactant of Route 5
N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
Reactant of Route 6
N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

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